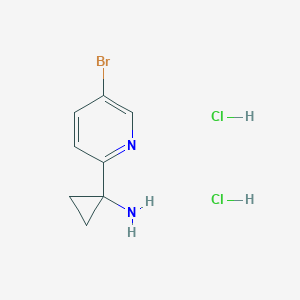

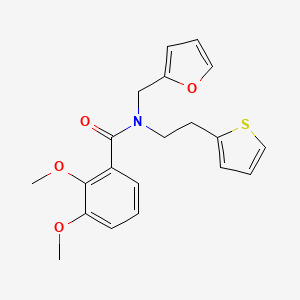

![molecular formula C9H7Cl2F3OS B2403424 (2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-52-0](/img/structure/B2403424.png)

(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol, also known as 2R-3-(2,6-dichlorophenylsulfanyl)-1,1,1-trifluoro-2-propanol, is a synthetically produced compound with a variety of applications. It is a colorless, crystalline solid that is soluble in polar organic solvents. It is a trifluorinated alcohol that is used in organic synthesis as a precursor to a variety of compounds. It is also used as a reagent in the synthesis of pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound (2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is involved in various chemical reactions due to its trifluoromethyl sulfurane structure. In research, it has been used in the synthesis of highly substituted trifluoromethyl sulfuranes, demonstrating its versatility in forming sulfur(IV)-containing compounds (Gupta & Shreeve, 1987).

Catalysis and Chemical Transformations

- This compound plays a significant role in catalysis. For instance, it's used in the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, serving as a catalyst for the formylation and acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).

Application in Stereocontrolled Reactions

- The stereocontrolled synthesis of various compounds is another area of application. For instance, it's used in the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution (Shimizu, Sugiyama & Fujisawa, 1996).

Role in Novel Compound Formation

- This chemical is also crucial in the formation of unexpected trifluoromethyl-containing bridged heterocycles, showcasing its potential in creating novel structures (Jiang & Zhu, 2008).

Application in Polymer Chemistry

- It is significant in the field of polymer chemistry as well, particularly in the synthesis of novel copolymers of trisubstituted ethylenes with styrene, indicating its utility in materials science (Kharas et al., 2000).

Propiedades

IUPAC Name |

(2R)-3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3,7,15H,4H2/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNSQZCSIRATJP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SCC(C(F)(F)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)SC[C@@H](C(F)(F)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)

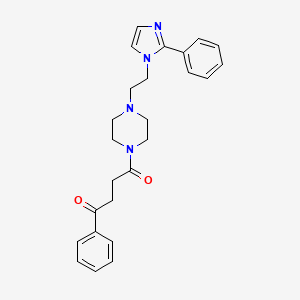

![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)

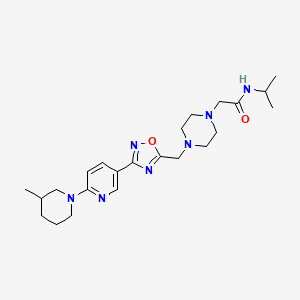

![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)

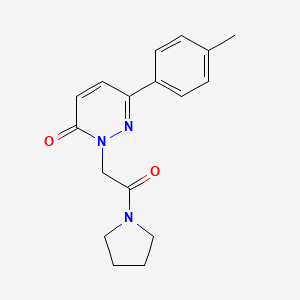

![(E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2403358.png)

![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)